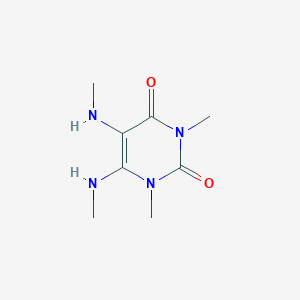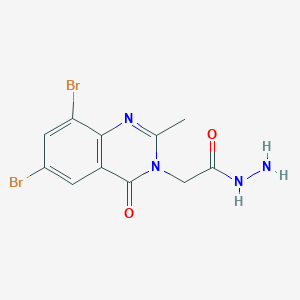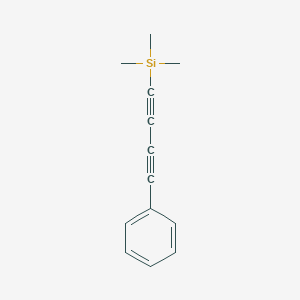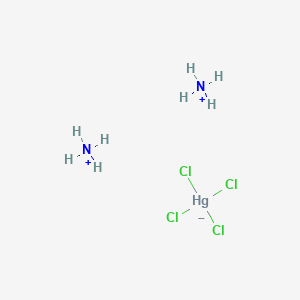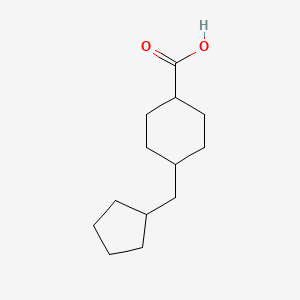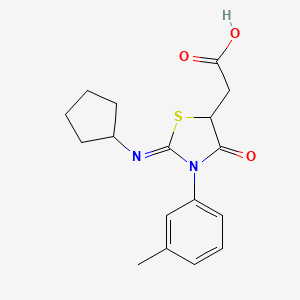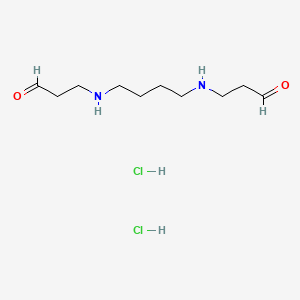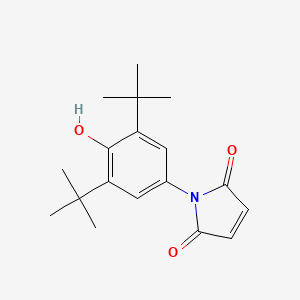
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It features a pyrrole ring substituted with a hydroxyphenyl group, which is further modified with tert-butyl groups
准备方法
The synthesis of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyrrole-2,5-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding quinone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine.
科学研究应用
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant properties. It can scavenge free radicals, making it useful in biological research related to oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its antioxidant properties may have implications in the treatment of diseases related to oxidative damage.
Industry: The compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress pathways. It can modulate the activity of these targets, leading to reduced oxidative damage.
Pathways: The compound influences pathways related to cellular redox balance. By modulating these pathways, it helps maintain cellular homeostasis.
相似化合物的比较
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione can be compared with similar compounds to highlight its uniqueness:
3,5-Di-tert-butyl-4-hydroxyacetophenone: This compound shares the hydroxyphenyl group but differs in the presence of an acetophenone moiety instead of a pyrrole ring. It is also known for its antioxidant properties.
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): This compound features multiple hydroxyphenyl groups linked through a pentaerythritol core. It is used as an antioxidant in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has a long alkyl chain, making it suitable for use in materials with specific hydrophobic properties.
属性
CAS 编号 |
40937-74-4 |
|---|---|
分子式 |
C18H23NO3 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-(3,5-ditert-butyl-4-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)12-9-11(19-14(20)7-8-15(19)21)10-13(16(12)22)18(4,5)6/h7-10,22H,1-6H3 |
InChI 键 |
YRLQSCITKZYPFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


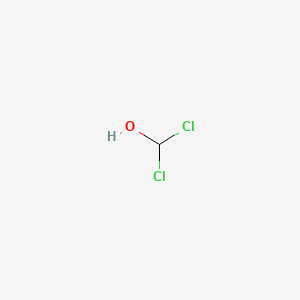
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
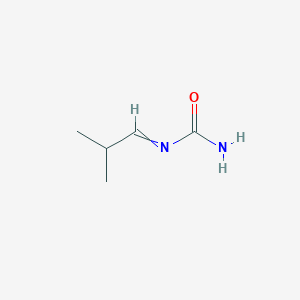

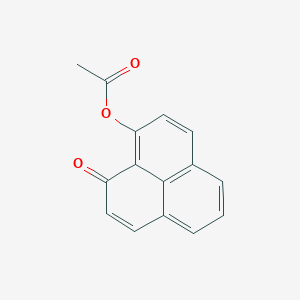
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
